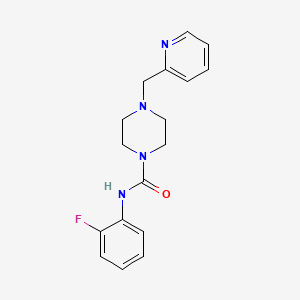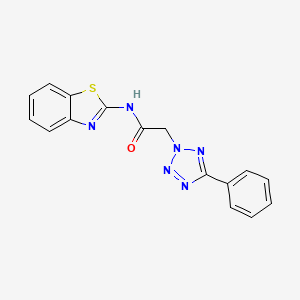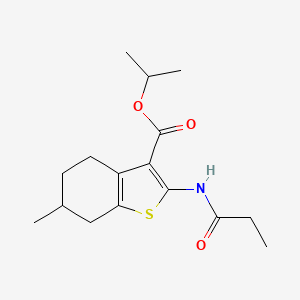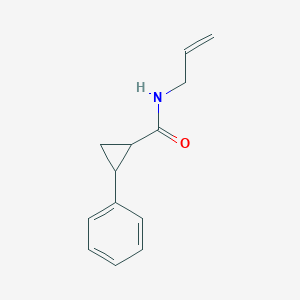methanone](/img/structure/B14931227.png)
[2-(2,5-dimethoxyphenyl)quinolin-4-yl](1H-pyrazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE is a complex organic compound that features a quinoline core substituted with a pyrazole ring and a dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality in the final product .
化学反応の分析
Types of Reactions
2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups .
科学的研究の応用
Chemistry
In chemistry, 2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules .
Medicine
In medicinal chemistry, 2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .
作用機序
The mechanism of action of 2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
類似化合物との比較
Similar Compounds
2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE: Unique due to its specific substitution pattern and potential bioactivity.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone:
[3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives: Different core structure but similar pyrazole substitution.
Uniqueness
The uniqueness of 2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYLMETHANONE lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C21H17N3O3 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
[2-(2,5-dimethoxyphenyl)quinolin-4-yl]-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C21H17N3O3/c1-26-14-8-9-20(27-2)17(12-14)19-13-16(21(25)24-11-5-10-22-24)15-6-3-4-7-18(15)23-19/h3-13H,1-2H3 |
InChIキー |
KZGIAFFPDMDBDA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B14931154.png)

![4-chloro-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B14931164.png)

![1-(2-Methoxy-4-nitrophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea](/img/structure/B14931186.png)

![N-cycloheptyl-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B14931190.png)


![N-(4-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14931220.png)



![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B14931249.png)
